molecular formula C12H12BrN3O B3015517 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one CAS No. 2309258-22-6

3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one

Cat. No. B3015517
CAS RN: 2309258-22-6
M. Wt: 294.152
InChI Key: VUGSNASCKGGSCJ-UHFFFAOYSA-N
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Description

3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one, commonly known as BM212, is a small molecule compound that has been extensively studied for its potential use in scientific research applications. It belongs to the class of pyrazinone derivatives and has shown promising results in various fields of research.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A series of new 3-aminopyrroles, closely related to the chemical structure , were synthesized and showed significant anticonvulsant activity with a notable lack of neurotoxicity. These compounds, through their structural activity relationships, offer insights into potential therapeutic uses against seizures, highlighting an essential structural feature interaction with the voltage-dependent sodium channel, which might be applicable to the research on 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one derivatives (Unverferth et al., 1998).

Pteridine and Pyrazine Derivatives Synthesis

Research on 2-Aminopyrazine-3-carboxamide derivatives, similar in structure to the target compound, led to the synthesis of various pteridin-4-one derivatives. These compounds were evaluated for their potential applications in medicinal chemistry, showcasing the versatility of pyrazine derivatives in synthesizing bioactive heterocyclic compounds, which could hint at applications for the compound in synthesizing new pharmacologically active molecules (Albert, 1979).

Anticancer and Anti-inflammatory Agents

A novel series of pyrazolopyrimidines derivatives, structurally related to the compound of interest, were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This research underscores the potential of pyrazine derivatives in developing new therapeutic agents targeting cancer and inflammation, suggesting a similar potential application for this compound (Rahmouni et al., 2016).

Tubulin Polymerization Inhibition for Anticancer Activity

Research on indenopyrazoles, which are structurally akin to the target molecule, identified compounds with promising antiproliferative activity towards human cancer cells, attributed to tubulin polymerization inhibition. This finding points to the potential of this compound derivatives in cancer treatment through a similar mechanism (Minegishi et al., 2015).

Allosteric Enhancers of the A1 Adenosine Receptor

A study exploring 2-amino-3-(4-chlorobenzoyl)thiophene derivatives, related to the core structure of the compound in focus, synthesized a series of compounds demonstrating significant activity as allosteric enhancers of the A1 adenosine receptor. This suggests a potential area of research for this compound in modulating receptor activities for therapeutic benefits (Romagnoli et al., 2012).

properties

IUPAC Name

3-(2-bromo-6-methylanilino)-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-8-4-3-5-9(13)10(8)15-11-12(17)16(2)7-6-14-11/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGSNASCKGGSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)NC2=NC=CN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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